3-Acetyl-4-hydroxyphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-acetyl-4-hydroxyphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)9-5-8(14-7(2)12)3-4-10(9)13/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOTWJGMUVIYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438006 | |
| Record name | 3-acetyl-4-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21222-04-8 | |
| Record name | 3-acetyl-4-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Analysis of the ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, allows for the unambiguous assignment of each proton and carbon atom within the 3-Acetyl-4-hydroxyphenyl acetate (B1210297) structure.
¹H NMR Spectral Analysis
The proton NMR spectrum of 3-Acetyl-4-hydroxyphenyl acetate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the acetyl and acetate groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region is expected to show a complex splitting pattern due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The protons of the methyl group in the acetyl substituent and the methyl group of the acetate moiety will each appear as a singlet, but at different chemical shifts due to their differing proximity to electronegative oxygen atoms.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 7.0 - 8.0 | Multiplet |
| Acetyl CH₃ | ~2.5 | Singlet |
| Acetate CH₃ | ~2.3 | Singlet |
| Hydroxyl OH | Variable | Broad Singlet |
Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show distinct signals for the two carbonyl carbons (one from the acetyl group and one from the acetate group), the aromatic carbons, and the methyl carbons of the acetyl and acetate groups. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents on the ring.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C (Acetyl) | 195 - 205 |
| Carbonyl C (Acetate) | 168 - 172 |
| Aromatic C-O (Acetate) | 148 - 152 |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-C=O | 125 - 130 |
| Aromatic C-H | 115 - 135 |
| Methyl C (Acetyl) | 25 - 30 |
| Methyl C (Acetate) | 20 - 25 |
Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HSQC spectrum would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the direct pairing of the signals observed in the ¹H and ¹³C NMR spectra.
An HMBC spectrum provides information about longer-range couplings, typically over two to three bonds. This is particularly useful for identifying the connectivity between different functional groups. For instance, correlations would be expected between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon. Similarly, the acetate methyl protons would show a correlation to the acetate carbonyl carbon. Crucially, HMBC correlations from the aromatic protons to the various quaternary carbons in the ring would allow for their unambiguous assignment.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of two distinct carbonyl groups would likely result in two strong absorption bands in the region of 1760-1680 cm⁻¹. The higher frequency band would correspond to the C=O stretch of the phenyl acetate group, while the lower frequency band would be attributed to the C=O stretch of the acetyl group, which is conjugated with the aromatic ring. The region between 1600-1400 cm⁻¹ would display characteristic C=C stretching vibrations of the aromatic ring.
Interactive Data Table: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 | O-H Stretch | Phenolic Hydroxyl |
| ~1760 | C=O Stretch | Phenyl Acetate |
| ~1680 | C=O Stretch | Acetyl |
| 1600 - 1400 | C=C Stretch | Aromatic Ring |
| ~1200 | C-O Stretch | Acetate |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also be expected to show characteristic bands for the aromatic ring and the carbonyl groups. Aromatic ring stretching vibrations typically give rise to strong signals in the Raman spectrum. The C=O stretching vibrations, while also present, may be weaker than in the FTIR spectrum. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the FTIR spectrum.
Interactive Data Table: Expected Raman Shifts
| Raman Shift (cm⁻¹) | Vibration | Functional Group |
| 1600 - 1500 | Aromatic Ring Breathing | Aromatic Ring |
| ~1680 | C=O Stretch | Acetyl |
| ~1760 | C=O Stretch | Phenyl Acetate |
| ~800 | Aromatic C-H Bending | Aromatic Ring |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions from a ground state to an excited state. The UV-Vis spectrum is characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron systems.
Photoelectron Spectroscopy (e.g., HeI Photoelectron Spectrum)
Photoelectron spectroscopy (PES) provides direct experimental data on the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. While specific HeI photoelectron spectra for this compound are not detailed in available research, the technique is valuable for this class of compounds.
The analysis would involve irradiating a gaseous sample of the compound with a monochromatic source, such as HeI radiation. The resulting spectrum, a plot of electron count versus binding energy, would reveal the energies of the molecular orbitals. For this compound, this would allow for the characterization of orbitals associated with the phenyl π-system, the lone pairs on the oxygen atoms of the hydroxyl and acetate groups, and the carbonyl group. Computational methods, such as Density Functional Theory (DFT), can be used to predict Vertical Detachment Energies (VDEs) and compare them with experimental results to validate the interpretation of the spectrum.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming molecular weight and elucidating the structure of compounds through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, a solution of the compound, often in a solvent like ethyl acetate, is injected into the gas chromatograph. The compound is vaporized and travels through a capillary column (e.g., a non-polar HP-5MS column) where it is separated from other components based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI) at 70 eV. The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks. The retention time from the GC and the fragmentation pattern from the MS provide a highly specific fingerprint for the compound, which can be compared against spectral libraries like NIST or Wiley for identification.
Table 1: Typical GC-MS Parameters for Analysis
| Parameter | Value/Setting |
|---|---|
| Column Type | Non-polar capillary (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Flow Rate | ~1 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50–600 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₀O₄), HRMS can confirm its elemental composition by measuring its exact mass with a high degree of precision (typically to within 5 ppm). This technique is invaluable for confirming the identity of novel compounds or for distinguishing between isomers in complex mixtures.
Fragmentation Pathway Analysis
The analysis of fragmentation patterns observed in mass spectra provides critical information for structural elucidation. When the molecular ion of this compound is formed in the mass spectrometer, it undergoes a series of predictable bond cleavages, resulting in a unique set of fragment ions.
Key fragmentation pathways for this molecule would likely involve:
Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).
Cleavage of the side chain: The bond between the phenyl ring and the acetyl group could break.
Ring-based fragmentations: The aromatic ring itself can undergo cleavage after initial fragmentations.
By analyzing the m/z values of these fragments, a detailed picture of the molecule's structure can be constructed. Tandem mass spectrometry (MS/MS) experiments can further enhance this analysis by isolating a specific parent ion, inducing its fragmentation, and analyzing the resulting daughter ions, providing unambiguous confirmation of fragmentation pathways.
Based on a thorough search of available scientific literature and chemical databases, a specific single-crystal X-ray diffraction study for the compound This compound has not been publicly reported. The advanced structural and spectroscopic characterization, including X-ray crystallography, analysis of intermolecular interactions, and Hirshfeld surface analysis, as requested in the outline, is entirely contingent upon the existence of this primary crystallographic data.
While information exists regarding the synthesis and use of this compound as a chemical intermediate, the detailed solid-state characterization required to populate the specified article sections is not available in the searched resources. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data.
Computational and Theoretical Investigations of 3 Acetyl 4 Hydroxyphenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 3-Acetyl-4-hydroxyphenyl acetate (B1210297), these methods could provide significant insights into its stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. A primary application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface.
For 3-Acetyl-4-hydroxyphenyl acetate, a DFT geometry optimization would calculate key structural parameters. An intramolecular hydrogen bond is expected between the hydroxyl group and the acetyl group's carbonyl oxygen, which would be characterized by this analysis.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Expected Value |
| Bond Length | O-H (hydroxyl) | ~0.98 Å |
| Bond Length | C=O (acetyl) | ~1.25 Å |
| Bond Length | C-O (ester) | ~1.36 Å |
| Bond Angle | C-C-O (acetyl) | ~120° |
| Dihedral Angle | Phenyl-Acetyl | Near 0° (planar) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would need to be determined by a specific DFT calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This method is instrumental in predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations could identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, such as π→π* or n→π* transitions within the aromatic ring and carbonyl groups.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would map the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. chemicalbook.comepa.gov NBO analysis can quantify charge transfer interactions, known as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. hmdb.ca For this compound, this would reveal the delocalization of electron density and the stabilizing effects of interactions, such as those between the lone pairs on the oxygen atoms and the π* anti-bonding orbitals of the aromatic ring and carbonyl groups. hmdb.ca
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the chemical bonds between them. bldpharm.comsynquestlabs.com By identifying bond critical points (BCPs) where the electron density is at a minimum between two bonded atoms, QTAIM can characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). modelseed.org For this compound, QTAIM analysis would provide a quantitative description of the intramolecular hydrogen bond and the various covalent bonds within the molecule.
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Computational methods can predict NLO properties like the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with significant charge transfer and extended π-systems often exhibit notable NLO properties. A computational study of this compound would determine its potential for NLO applications by calculating these properties.
Mapped Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map is plotted on the surface of the molecule's electron density, using a color-coded scheme to represent different electrostatic potential values. This allows for the identification of electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions. uni-muenchen.de
In an MEP map, regions with a negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential, usually shown in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net The MEP is defined as the electrostatic interaction energy between the molecule's nuclei and electron distribution and a positive point "trial" charge placed at a specific point in space. This analysis provides a good guide to assessing a molecule's reactivity towards charged reactants. uni-muenchen.de
For this compound, the MEP surface would highlight several key reactive features. The oxygen atoms of the carbonyl groups in both the acetyl (C=O) and acetate (C=O) moieties, as well as the oxygen of the phenolic hydroxyl (-OH) group, are expected to be the centers of highest electron density. These areas would appear as intense red on the MEP map, indicating their role as the primary sites for electrophilic attack and the formation of hydrogen bonds. researchgate.net Studies on similar molecules like acetylsalicylic acid confirm that areas with negative electrostatic potential are located around the oxygen atoms, making them susceptible to protonation.
In contrast, the hydrogen atom of the phenolic hydroxyl group would be characterized by a strong positive potential (a deep blue region), making it the most likely site for nucleophilic attack. The hydrogen atoms on the aromatic ring and the methyl group would also exhibit positive potential, though to a lesser extent. researchgate.net This distribution of charge provides critical insights into how the molecule will interact with other chemical species, such as biological receptors or reagents. The MEP surface analysis, therefore, is an invaluable tool for predicting the sites of interaction for electrophiles and nucleophiles. acs.org
Molecular Modeling and Dynamics Simulations
Conformational analysis is a fundamental aspect of molecular modeling that involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom are around the single bonds connecting the acetyl and acetate groups to the phenyl ring. The goal of conformational analysis is to identify all possible stable conformers and, most importantly, to determine the "global minimum" energy conformation, which is the most stable and thus the most populated arrangement of the molecule under given conditions. stackexchange.com
The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions, particularly hydrogen bonding. In the case of this compound, a significant intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the adjacent acetyl group. This interaction would create a stable five-membered ring structure. acs.org
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for performing conformational analysis. acs.org By systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, with the lowest point representing the global minimum. researchgate.net
Below is a table illustrating the likely low-energy conformers for this compound based on the orientation of the hydroxyl, acetyl, and acetate groups.
| Conformer | Hydroxyl Orientation | Acetyl Carbonyl Orientation | Key Interaction | Expected Relative Stability |
| A (Global Minimum) | Pointing towards acetyl group | Pointing towards hydroxyl group | Intramolecular H-bond (OH···O=C) | Highest |
| B | Pointing away from acetyl group | Pointing towards hydroxyl group | No H-bond, potential steric clash | Lower |
| C | Pointing towards acetyl group | Pointing away from hydroxyl group | No H-bond | Lower |
| D | Pointing away from acetyl group | Pointing away from hydroxyl group | No H-bond | Lowest |
| This table presents a simplified, hypothetical analysis. Actual stability would require detailed quantum chemical calculations. |
Studies on other 2-substituted phenols have shown that intramolecular hydrogen bonding is a major stabilizing factor, and DFT calculations can accurately predict the enthalpy differences between hydrogen-bonded and non-hydrogen-bonded forms. acs.org Therefore, it is highly probable that Conformer A, stabilized by the intramolecular hydrogen bond, represents the global minimum for this compound.
Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org For molecules containing a carbonyl group with an adjacent hydrogen atom (an α-hydrogen), a common form of tautomerism is the keto-enol equilibrium. khanacademy.org The "keto" form contains the C=O double bond, while the "enol" form contains a C=C double bond and a hydroxyl (-OH) group. libretexts.org This equilibrium can be catalyzed by either acid or base. khanacademy.org
In this compound, the acetyl group possesses α-hydrogens on its methyl group, making keto-enol tautomerism possible. The equilibrium would involve the migration of a proton from the acetyl's methyl group to the acetyl's carbonyl oxygen, creating an enol.
For most simple aldehydes and ketones, the keto-enol equilibrium heavily favors the more stable keto form. libretexts.org This preference is primarily due to the greater strength and stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. khanacademy.org However, the stability of the enol form can be significantly enhanced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com In the case of the enol tautomer of this compound, the newly formed C=C double bond would be in conjugation with the phenyl ring, which could provide some stabilization.
The equilibrium between the keto and enol forms is dynamic. khanacademy.org The relative populations of the two tautomers can be influenced by the solvent, with studies on acetylacetone (B45752) showing that the keto form is often favored in more polar solvents. ed.govnih.gov
Below is a table illustrating the keto-enol tautomeric forms of the acetyl group in this compound.
| Tautomeric Form | Structure of the Side Chain | Key Features | Expected Prevalence |
| Keto Form | C=O double bond | Highly Favored | |
| Enol Form | C=C double bond, new -OH group | Minor Component | |
| The structures depict only the acetyl group portion involved in tautomerism. |
Given the general principles of keto-enol tautomerism, it is predicted that for this compound, the keto form will be overwhelmingly predominant at equilibrium. libretexts.orgkhanacademy.org
Computational chemistry, particularly using Density Functional Theory (DFT), has become a reliable tool for predicting the spectroscopic properties of molecules, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical calculations can determine the fundamental vibrational frequencies of a molecule. nih.gov For this compound, DFT calculations would predict characteristic absorption bands. The IR spectrum is expected to be dominated by strong stretching vibrations from the two carbonyl groups (one from the acetyl ketone and one from the acetate ester) and the phenolic hydroxyl group. The substitution pattern on the benzene (B151609) ring also gives rise to characteristic peaks in the "fingerprint" region. spectroscopyonline.comspectra-analysis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can also predict the chemical shifts of ¹H and ¹³C nuclei with reasonable accuracy. nih.govrsc.org The calculation involves determining the isotropic magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info For this compound, distinct signals would be predicted for each chemically unique hydrogen and carbon atom.
The following tables summarize the predicted key spectroscopic data for this compound based on typical values for its functional groups.
Predicted IR Spectral Data
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch | 3500 - 3200 (broad, H-bonded) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Acetyl C=O | Stretch | ~1680 |
| Acetate C=O | Stretch | ~1760 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Acetate C-O | Stretch | 1250 - 1100 |
| Aromatic C-H | Out-of-plane bend | 900 - 675 |
| These are approximate ranges; precise values require specific DFT calculations. |
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenolic -OH | 9.0 - 12.0 | - |
| Aromatic -CH- | 6.8 - 8.0 | 110 - 160 |
| Acetyl -CH₃ | 2.5 - 2.7 | 25 - 30 |
| Acetate -CH₃ | 2.1 - 2.3 | ~21 |
| Acetyl C=O | - | 195 - 205 |
| Acetate C=O | - | 168 - 172 |
| Aromatic C-O | - | 150 - 160 |
| Aromatic C-C=O | - | 130 - 140 |
| These are estimated chemical shift ranges. The exact values depend on the solvent and precise electronic environment. |
Prediction of Molecular Polarizability and Kinetic Stability
Computational methods provide powerful insights into the electronic properties of molecules, including their molecular polarizability and kinetic stability. These properties are intrinsically linked to the molecule's electronic structure, particularly the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
Molecular Polarizability: Molecular polarizability (α) describes the ability of a molecule's electron cloud to be distorted by an external electric field. nih.gov It is a fundamental property that influences intermolecular forces and a molecule's response to light. nih.govnih.gov Generally, molecules with more diffuse, loosely held electrons are more polarizable. Computationally, polarizability can be calculated using various quantum mechanical methods, including DFT. acs.orgacs.org There is often an inverse correlation between the HOMO-LUMO energy gap and polarizability; a smaller gap suggests that electrons can be more easily excited to higher energy states, which corresponds to higher polarizability. scirp.org
Kinetic Stability: Kinetic stability refers to a molecule's resistance to chemical change or reaction. It is related to the activation energy required for a reaction to occur. A molecule with high kinetic stability has a high activation barrier for decomposition or reaction. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of kinetic stability. scirp.org A large HOMO-LUMO gap implies that a significant amount of energy is needed to promote an electron from the HOMO to the LUMO, which is often the initial step in a chemical reaction. Therefore, a large gap corresponds to high kinetic stability and low chemical reactivity. researchgate.netscirp.org DFT calculations are a standard method for determining the energies of the HOMO and LUMO and thus predicting the kinetic stability of a molecule. researchgate.net
The relationship between these properties for this compound can be summarized as follows:
| Computational Parameter | Implication for Kinetic Stability | Implication for Molecular Polarizability |
| Large HOMO-LUMO Gap | High kinetic stability, low reactivity | Low polarizability |
| Small HOMO-LUMO Gap | Low kinetic stability, high reactivity | High polarizability |
By performing DFT calculations on this compound, its HOMO and LUMO energy levels can be determined. This would allow for a quantitative prediction of its kinetic stability and polarizability, providing crucial information for its potential applications and handling.
Chemical Reactivity and Derivatization Strategies
Functional Group Reactivity Analysis
The reactivity of 3-Acetyl-4-hydroxyphenyl acetate (B1210297) is centered around its three primary functional groups. The acetyl and ester groups are susceptible to nucleophilic attack, while the hydroxyl group can undergo oxidation.
Electrophilic and Nucleophilic Properties of the Acetyl Group
The acetyl group (-COCH3) attached to the phenyl ring exhibits dual reactivity. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom. This makes it a target for nucleophiles. Conversely, the methyl protons adjacent to the carbonyl group are weakly acidic and can be removed by a strong base, allowing the acetyl group to act as a nucleophile in certain reactions.
Hydrolysis of the Ester and Acetyl Moieties
The ester linkage in 3-Acetyl-4-hydroxyphenyl acetate can be cleaved through hydrolysis. libretexts.org This reaction, which can be catalyzed by either an acid or a base, results in the formation of a carboxylic acid and an alcohol. libretexts.orgyoutube.com
Acid-catalyzed hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield acetic acid and 4-acetyl-3-hydroxyphenol. This reaction is reversible. libretexts.orgyoutube.com
Base-catalyzed hydrolysis (Saponification): When treated with a base like sodium hydroxide, the ester is irreversibly hydrolyzed to form a carboxylate salt (sodium acetate) and 4-acetyl-3-hydroxyphenol. libretexts.org This process is known as saponification. libretexts.org
Similarly, the acetyl group can also be susceptible to hydrolysis under certain conditions, although it is generally more stable than the ester linkage.
Oxidation Reactions of the Hydroxyl Group
The phenolic hydroxyl group (-OH) on the aromatic ring can be oxidized. The specific products of this oxidation depend on the oxidizing agent used and the reaction conditions. Mild oxidation can lead to the formation of quinone-type structures, while stronger oxidizing agents can result in ring cleavage. The presence of the electron-withdrawing acetyl group can influence the ease of oxidation of the hydroxyl group.
Synthetic Transformations for Derivative Preparation
The reactivity of the acetyl group, in particular, allows for the synthesis of a variety of derivatives, including Schiff bases and hydrazones.
Formation of Schiff Bases
Schiff bases, which contain an azomethine (-C=N-) group, can be synthesized from this compound. This typically involves the condensation reaction of the acetyl group's carbonyl carbon with a primary amine. arpgweb.comsysrevpharm.org The reaction is often catalyzed by an acid and involves the elimination of a water molecule. A variety of amines can be used to generate a diverse library of Schiff base derivatives. ekb.egresearchgate.netjmchemsci.com
Table 1: Examples of Schiff Base Synthesis Conditions
| Amine Reactant | Solvent | Catalyst | Reaction Conditions |
|---|---|---|---|
| p-Aminoacetophenone | Ethanol | - | Reflux for 3-4 hours |
| 4-Fluorobenzylamine | Ethanol | - | Cooling |
| Various aromatic amines | Ethanol | - | Reflux for 6 hours |
This table presents a summary of reaction conditions for Schiff base formation based on available literature. Specific conditions may vary depending on the specific reactants.
Hydrazone Synthesis
Hydrazones are another class of derivatives that can be prepared from this compound. These compounds are characterized by a C=N-NH- linkage and are formed through the reaction of the acetyl group with hydrazine (B178648) or its derivatives. researchgate.netnih.gov The reaction mechanism is similar to that of Schiff base formation, involving the nucleophilic attack of the hydrazine on the carbonyl carbon followed by dehydration. The resulting hydrazones can serve as precursors for the synthesis of other heterocyclic compounds. researchgate.net
Table 2: General Procedure for Hydrazone Synthesis
| Reactant | Solvent | Reaction Time | Product Type |
|---|---|---|---|
| Hydrazine hydrate | Methanol (B129727) | 6 hours (reflux) | Hydrazone derivative |
This table outlines a general method for synthesizing hydrazones from acetyl-containing compounds. Specific conditions can be optimized for different substrates.
Oxime Derivatization
The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A key derivatization strategy exploiting this reactivity is the formation of an oxime. This reaction involves the condensation of this compound with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride. The reaction typically proceeds by the nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of an oxime. arpgweb.comresearchgate.net
This transformation converts the ketone into a ketoxime, which can exist as geometric isomers (E/Z isomers). arpgweb.commisuratau.edu.ly The reaction is often carried out by refluxing the acetophenone (B1666503) derivative with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide. arpgweb.comrepec.org The resulting oxime derivatives are valuable as they are found in many bioactive molecules with a wide range of biological activities. arpgweb.com
Table 1: Oxime Formation from this compound
| Reactant | Reagent | Product |
| This compound | Hydroxylamine (NH₂OH) | 3-(1-(hydroxyimino)ethyl)-4-hydroxyphenyl acetate |
Analog Development through Functional Group Modification
The presence of the acetyl, hydroxyl, and acetate groups on the aromatic ring provides multiple avenues for developing analogs of this compound. Each of these functional groups can be independently or sequentially modified to generate a library of structurally related compounds.
Modification of the Acetyl Group:
The acetyl group is a versatile handle for a variety of chemical transformations beyond oxime formation. For instance, it can undergo reduction to form a secondary alcohol, which can be further functionalized. The alpha-protons of the acetyl group are acidic and can be removed by a base, allowing for reactions such as alpha-halogenation or aldol (B89426) condensations with various aldehydes. Furthermore, the acetyl group can participate in reactions like the Mannich reaction, which involves the aminoalkylation of the alpha-proton, leading to the formation of beta-amino ketones known as Mannich bases. researchgate.net
Modification of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, a potent nucleophile. This allows for a range of modifications, including etherification through reactions like the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide. The hydroxyl group can also be esterified with a variety of acylating agents, such as acid chlorides or anhydrides, to introduce different ester functionalities. nih.gov This esterification can enhance properties like lipophilicity. researchgate.net
Modification of the Phenyl Acetate Group:
The phenyl acetate group can be hydrolyzed under acidic or basic conditions to regenerate the phenolic hydroxyl group, yielding 3',4'-dihydroxyacetophenone. This hydrolysis can be a strategic step to unmask the phenol (B47542) for subsequent reactions. The ester can also potentially undergo transesterification in the presence of an alcohol and a suitable catalyst to form a different ester. The selective modification of this group in the presence of the phenolic hydroxyl group can be challenging and may require careful selection of reaction conditions or the use of protecting groups.
Table 2: Potential Analog Development via Functional Group Modification
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Acetyl Group | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Alpha-Halogenation | N-Bromosuccinimide (NBS) | Alpha-Bromo Ketone | |
| Aldol Condensation | Aldehydes/Base | Beta-Hydroxy Ketone | |
| Mannich Reaction | Formaldehyde, Secondary Amine | Mannich Base | |
| Phenolic Hydroxyl Group | Etherification | Alkyl Halide, Base | Ether |
| Esterification | Acyl Chloride, Pyridine | Ester | |
| Phenyl Acetate Group | Hydrolysis | Acid or Base | Phenol |
| Transesterification | Alcohol, Catalyst | Different Ester |
Potential Applications and Synthetic Utility
Role as a Synthetic Precursor
The inherent functionality of 3-Acetyl-4-hydroxyphenyl acetate (B1210297) allows it to be a key starting point for the synthesis of more elaborate molecules, including complex organic scaffolds and heterocyclic systems.
The "3-acetyl-4-hydroxyphenyl" moiety is a structural unit that has been incorporated into larger, more complex molecular scaffolds. A notable example is the synthesis of the ligand 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid. nih.gov In this multi-step synthesis, the core structure originating from a 3-acetyl-4-hydroxyphenyl derivative is evident, showcasing its utility as a foundational building block. The resulting thiophene (B33073) derivative represents a complex scaffold with potential applications in coordination chemistry and materials science. nih.gov
While direct applications of 3-Acetyl-4-hydroxyphenyl acetate are still emerging, the synthetic utility of structurally related hydroxyphenyl compounds is well-documented. For instance, 3-chloro-4-hydroxyphenylacetic acid has been employed as a scaffold for the generation of screening libraries through parallel solution-phase synthesis. nih.gov This involves the derivatization of the scaffold with a variety of primary amines to produce a diverse set of amides. nih.gov This approach highlights how the functionalized phenyl ring system, common to this compound, can be systematically modified to create a multitude of new chemical entities.
The reactivity of the acetyl and hydroxyl groups on the phenyl ring of compounds related to this compound makes them excellent precursors for the synthesis of dimeric and polycyclic heterocyclic systems. For example, 3-acetyl-4-hydroxycoumarin, a closely related structure, is a well-established precursor for preparing fused ring systems through various cyclization procedures. nih.gov These reactions often involve the condensation of the acetyl group with other reagents to form new heterocyclic rings fused to the initial coumarin (B35378) core. nih.gov
Similarly, 3-acetyl-4-hydroxyquinolin-2(1H)-ones undergo a variety of chemical transformations, including reactions that lead to the formation of more complex, polycyclic structures. nih.gov These examples from related compound classes strongly suggest that this compound could serve as a valuable precursor for a diverse range of polycyclic heterocycles through carefully designed reaction pathways that exploit the reactivity of its functional groups. The synthesis of the previously mentioned thiophene derivative, which is a polycyclic heterocycle, from a 3-acetyl-4-hydroxyphenyl precursor further substantiates this potential. nih.gov
Potential in Materials Science
The functional groups of this compound also lend themselves to applications in materials science, particularly in the development of novel polymers and materials with specific optical properties.
A key application of a derivative of this compound is in the synthesis of polymeric materials. Specifically, 3-Acetyl-4-hydroxyphenyl acrylate, which can be synthesized from a dihydroxy acetophenone (B1666503) precursor, can be polymerized via free radical polymerization to yield poly(3-acetyl-4-hydroxyphenyl acrylate). arxiv.org This polymer possesses reactive sites, namely the keto and phenolic hydroxyl groups, which can coordinate with metal ions. arxiv.org
The chelation of this polymer with metal ions such as Copper(II) and Nickel(II) leads to the formation of polymer-metal complexes. arxiv.org These complexes exhibit distinct properties compared to the parent polymer. For instance, X-ray diffraction studies have shown that while the original polymer is amorphous, the metal complexes are crystalline. arxiv.org Furthermore, the thermal stability and glass transition temperatures of the polymer-metal complexes are higher than that of the neat polymer. arxiv.org The coordination of the metal ions to the polymer is primarily through the oxygen atoms of the acetyl group's keto function and the phenolic hydroxyl group. arxiv.org
Table 1: Properties of Poly(3-acetyl-4-hydroxyphenyl acrylate) and its Metal Complexes
| Material | Crystallinity | Thermal Stability |
| Poly(3-acetyl-4-hydroxyphenyl acrylate) | Amorphous | Lower |
| Poly(AHPA)–Cu(II) complex | Crystalline | Higher than polymer |
| Poly(AHPA)–Ni(II) complex | Crystalline | Higher than polymer |
Data sourced from Nanjundan et al., 2004. arxiv.org
While direct studies on the optical and fluorescence properties of materials derived specifically from this compound are limited, the broader class of poly(acrylates) and related polymers containing aromatic moieties often exhibit interesting photophysical behaviors. For instance, the fluorescence of poly(acrylates) can be influenced by the incorporation of molecular rotors, leading to changes in fluorescence emission in response to thermal stimuli. researchgate.net
The intrinsic autofluorescence of certain biodegradable polymers, such as poly(ethylene glycol)-co-(L-lactic acid) diacrylate, has been reported and is influenced by the chemical environment, like pH. nih.gov This suggests that polymers derived from functionalized phenols and acrylates, such as poly(3-acetyl-4-hydroxyphenyl acrylate), may possess inherent fluorescence properties that could be exploited. The presence of the aromatic ring and carbonyl groups in the repeating unit of such a polymer could potentially give rise to fluorescence, which may be modulated by factors such as polymer conformation, solvent, and complexation with metal ions. Further research into the photophysical properties of polymers derived from this compound is warranted to explore their potential in applications like fluorescent sensors or optical materials.
Development of Chemical Probes
The structural features of this compound make it an intriguing scaffold for the development of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, and their design often relies on a core scaffold that can be systematically modified. nih.gov
The presence of the phenolic hydroxyl and acetyl groups on the aromatic ring of this compound provides convenient handles for chemical modification. These groups can be derivatized to introduce reporter groups (e.g., fluorophores), reactive groups for covalent modification of biological targets, or moieties that enhance binding affinity and selectivity. For example, in the design of activity-based probes, a common strategy is to incorporate a "warhead" that can covalently bind to the active site of an enzyme, a linker, and a reporter tag. nih.gov The acetyl group of this compound could potentially be modified to serve as a reactive group or a point of attachment for a linker.
Furthermore, functionalized phenolic compounds are common motifs in the design of enzyme inhibitors. For instance, derivatives of 3-(4-aminophenyl)-coumarin have been developed as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov The development of non-acyl sulfamate (B1201201) inhibitors of the enzyme MenE has also utilized a phenyl ether linkage, demonstrating the utility of functionalized phenols in inhibitor design. acs.org Given these precedents, this compound represents a viable starting point for the synthesis of libraries of compounds to be screened for inhibitory activity against various enzyme targets. The acetate group could also be hydrolyzed to reveal the phenol (B47542), which can then be further functionalized in the development of probes or inhibitors.
Advanced Analytical Methodologies for Compound Analysis
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical separation for compounds like 3-Acetyl-4-hydroxyphenyl acetate (B1210297). The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) depends on the required resolution, speed, and sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For a phenolic compound such as 3-Acetyl-4-hydroxyphenyl acetate, a reverse-phase (RP) HPLC method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, commonly consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, which results in sharper, more symmetrical peaks. For applications requiring the collected fractions to be analyzed by mass spectrometry (MS), a volatile acid like formic acid is preferred over non-volatile acids like phosphoric acid. europeanpharmaceuticalreview.com
Table 1: Illustrative HPLC Parameters for this compound Analysis This table presents a hypothetical set of parameters based on methods for structurally similar phenolic compounds.
| Parameter | Specification |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) |
| Column Temperature | 25-30 °C |
Ultra-High-Pressure Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures than conventional HPLC. This results in dramatically increased resolution, higher sensitivity, and significantly faster analysis times. For the analysis of this compound, a UPLC method would offer superior performance, especially for resolving it from other closely related impurities or metabolites in complex samples.
A UPLC method developed for other phenyl-containing acids in biological samples utilized a C18 column and a gradient elution with a mobile phase of water and methanol containing formic acid. nih.gov Such a method could be adapted for this compound, providing a rapid and highly efficient separation.
Hyphenated Techniques for Comprehensive Chemical Profiling
To obtain detailed structural information and achieve the highest levels of sensitivity, chromatographic systems are often coupled directly to mass spectrometers. This "hyphenation" provides a powerful two-dimensional analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful analytical technique that couples the separation power of LC (or UPLC) with the mass analysis capabilities of tandem mass spectrometry. bioxpedia.comdrugtargetreview.com It is the gold standard for the definitive identification and quantification of small molecules in complex mixtures.
The process involves:
Separation: The LC system separates this compound from other components in the sample.
Ionization: The eluent from the LC column is directed into an ion source, typically an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte without significant fragmentation.
First Stage of Mass Analysis (MS1): The ions are guided into the first mass analyzer (a quadrupole), which is set to select only the ions corresponding to the mass-to-charge ratio (m/z) of the intact molecule (the precursor ion). For this compound (C₁₀H₁₀O₄, MW = 194.18), the protonated precursor ion [M+H]⁺ would have an m/z of approximately 195.06.
Fragmentation (Collision-Induced Dissociation): The selected precursor ions are passed into a collision cell, where they are fragmented by colliding with an inert gas (e.g., argon).
Second Stage of Mass Analysis (MS2): The resulting fragment ions (product ions) are analyzed by a second mass analyzer (e.g., another quadrupole or a time-of-flight analyzer).
The resulting fragmentation pattern is unique to the compound's structure and can be used for unambiguous identification. This technique, often operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. europeanpharmaceuticalreview.com
Table 2: Theoretical Mass Spectrometry Data for this compound This table presents theoretical m/z values for potential ions in an LC-MS/MS analysis.
| Ion Type | Description | Theoretical m/z |
|---|---|---|
| Precursor Ion [M+H]⁺ | Protonated molecule | 195.06 |
| Product Ion 1 | Loss of acetyl group (CH₂CO) | 153.05 |
| Product Ion 2 | Loss of acetate group (CH₃COOH) | 135.04 |
| Product Ion 3 | Fragment from acetylated phenol (B47542) ring | 121.03 |
The vast amount of data generated by LC-MS/MS requires specialized software and defined workflows for processing and interpretation. repec.org The primary goal is to convert the raw instrument data into meaningful qualitative and quantitative results.
Key data handling steps include:
Peak Detection and Integration: Sophisticated algorithms are used to identify the chromatographic peaks corresponding to the analyte and integrate the area under these peaks. The peak area is directly proportional to the amount of the analyte.
Calibration: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. The peak area response of the unknown sample is then plotted against this curve to determine its concentration.
Use of Internal Standards: To ensure high accuracy and precision, an internal standard (IS) is often added to all samples (calibrators, controls, and unknowns) at a constant concentration. The IS is a compound that is structurally similar to the analyte but has a different mass (e.g., a stable isotope-labeled version of the analyte). By calculating the ratio of the analyte's peak area to the IS's peak area, variations arising from sample preparation and instrument response can be corrected, leading to more reliable data. nih.gov
Data Review and Validation: The processed data must be carefully reviewed for quality. This includes checking peak shapes, retention times, and the accuracy of calibration curves. Method validation ensures the analytical procedure is accurate, precise, reproducible, and robust for its intended purpose.
Sample Preparation and Extraction Methods
The goal of sample preparation is to extract this compound from its matrix (e.g., biological fluid, plant tissue, environmental sample), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends heavily on the chemical nature of the analyte and the complexity of the sample matrix. mdpi.com
Commonly used methods for phenolic compounds include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl acetate or diethyl ether. mdpi.comhebmu.edu.cn It is effective but can be time-consuming and use large volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for many applications. mdpi.com The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interfering components are washed away. The purified analyte is then eluted with a small volume of a different solvent. For a moderately polar compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode sorbent could be effective. researchgate.net
Protein Precipitation (PPT): For biological samples such as plasma or serum, PPT is a simple and rapid method. nih.gov A large volume of a cold organic solvent (e.g., methanol or acetonitrile) is added to the sample, causing proteins to denature and precipitate. After centrifugation, the supernatant containing the dissolved small-molecule analyte is collected for analysis.
Table 3: Comparison of Sample Extraction Methods for this compound
| Method | Principle | Advantages | Typical Applications |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, inexpensive equipment. | Water samples, initial cleanup. |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. | High recovery, clean extracts, easily automated. | Environmental samples, biological fluids. |
| Protein Precipitation (PPT) | Use of a solvent to precipitate proteins from a biological matrix. | Fast, simple, high-throughput. | Plasma, serum, whole blood. |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a cornerstone separation technique in analytical chemistry used to isolate or concentrate a target analyte from a complex mixture. The method operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. When a biological sample, such as plasma or serum, is prepared for the analysis of a compound like this compound, LLE can be employed to separate the analyte from interfering substances like salts, proteins, and phospholipids.
The process involves adding an appropriate, water-immiscible organic solvent to the aqueous sample. After vigorous mixing, the two phases are allowed to separate. The analyte partitions between the two layers based on its relative solubility, which is quantified by its partition coefficient (K). Ideally, the target compound shows high solubility in the organic phase while matrix interferences remain in the aqueous phase. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of the target analyte, thereby increasing its affinity for the organic solvent. For instance, to extract an acidic compound, the pH of the sample would be adjusted to be at least two units below its pKa. After separation, the organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for instrumental analysis.
Several factors influence the choice of an extracting solvent, including its selectivity for the analyte, immiscibility with the aqueous sample, density, and a low boiling point to facilitate easy removal.
Interactive Table: Common Solvents for Liquid-Liquid Extraction
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Key Characteristics |
| Ethyl acetate | C₄H₈O₂ | 0.902 | 77.1 | Commonly used, good for a wide range of polarities, volatile. |
| Diethyl ether | C₄H₁₀O | 0.713 | 34.6 | Highly volatile, effective for many organic compounds, but is flammable and can form peroxides. researchgate.net |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.326 | 39.6 | Good solvent for many organic compounds, denser than water, but has toxicity concerns. |
| n-Hexane | C₆H₁₄ | 0.655 | 68.7 | Used for non-polar compounds, immiscible with water. researchgate.net |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 0.740 | 55.2 | Safer alternative to diethyl ether, less prone to peroxide formation. |
Protein Precipitation Techniques
Protein precipitation is a widely used and straightforward method for sample preparation in bioanalysis. Its primary goal is to remove large protein molecules from biological samples like plasma, serum, or tissue homogenates. phenomenex.comwindows.net Proteins can interfere with analysis by binding to the target analyte or by precipitating within and clogging high-performance liquid chromatography (HPLC) systems. phenomenex.com The removal of these macromolecules results in a cleaner sample extract, leading to more reliable and reproducible analytical results.
The technique involves adding a precipitating agent to the biological sample, which causes the proteins to denature and aggregate, losing their solubility. The aggregated proteins are then separated from the supernatant, which contains the analyte of interest, typically by centrifugation. thermofisher.com While effective and simple, a key consideration is the potential for the target analyte to be co-precipitated with the proteins, which would result in lower recovery. The choice of precipitating agent is crucial and depends on the nature of the analyte and the downstream analytical method.
Common methods for protein precipitation include:
Organic Solvent Precipitation : The addition of a water-miscible organic solvent, such as acetonitrile or acetone (B3395972), reduces the dielectric constant of the solution, disrupting the hydration layer around the protein molecules and causing them to precipitate. phenomenex.comthermofisher.com This is one of the most common approaches in bioanalytical labs. Precipitation with cold acetone is a popular method. thermofisher.comnih.gov
Acid Precipitation : Strong acids like trichloroacetic acid (TCA) are used to lower the pH of the sample significantly. phenomenex.com At its isoelectric point, a protein has no net charge, which minimizes electrostatic repulsion between molecules and leads to aggregation and precipitation. TCA is highly efficient but is a harsh reagent that causes irreversible protein denaturation. phenomenex.comsigmaaldrich.com
Salting Out : High concentrations of salts, such as ammonium (B1175870) sulfate (B86663) or zinc sulfate, are added to the sample. phenomenex.com The salt ions compete with the proteins for water molecules, leading to the disruption of the protein's hydration shell and subsequent precipitation. This method is generally milder than acid or solvent precipitation. phenomenex.comsigmaaldrich.com
Interactive Table: Comparison of Protein Precipitation Methods
| Method | Precipitating Agent(s) | Mechanism | Advantages | Disadvantages |
| Organic Solvent | Acetonitrile, Acetone, Methanol | Reduces solvent dielectric constant, disrupting protein hydration shell. phenomenex.com | Simple, fast, effective for many samples. thermofisher.com | Analyte may co-precipitate; potential for incomplete precipitation. |
| Acid Precipitation | Trichloroacetic Acid (TCA), Perchloric Acid | Reduces pH to the protein's isoelectric point, minimizing solubility. phenomenex.com | Highly efficient protein removal. phenomenex.comsigmaaldrich.com | Harsh conditions can degrade some analytes; TCA can interfere with some analyses. sigmaaldrich.com |
| Salting Out | Ammonium Sulfate, Zinc Sulfate | High salt concentration reduces water available for protein solvation. phenomenex.com | Mild conditions, often preserves protein function. phenomenex.com | High salt content in supernatant may interfere with subsequent analysis (e.g., mass spectrometry). |
Mechanistic Investigations of Biochemical Interactions in Vitro Studies
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of study to understand how a compound may exert a biological effect. The following subsections explore the theoretical and observed inhibitory mechanisms of 3-Acetyl-4-hydroxyphenyl acetate (B1210297) and structurally related molecules against several key enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govplos.org
The active site of AChE contains a catalytic triad (B1167595) and two main binding sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The hydrolysis of acetylcholine occurs at the CAS. nih.gov Inhibitors can interact with these sites to block the enzyme's function. Phenolic compounds, including hydroxybenzoic acid derivatives, have been investigated as cholinesterase inhibitors. researchgate.netfrontiersin.org Their effectiveness can be attributed to their molecular structure, which allows them to interact with key amino acid residues within the enzyme's active site gorge. researchgate.net For instance, studies on other phenolic compounds have shown that interactions with residues like Trp286 in AChE are important for binding. nih.gov While direct experimental data on 3-Acetyl-4-hydroxyphenyl acetate is limited, its phenolic and acetylated structure suggests a potential for interaction with the active sites of both AChE and BuChE.
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. acs.org It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. acs.orgmdpi.com Inhibiting tyrosinase is a primary strategy for developing agents that control hyperpigmentation. acs.orgresearchgate.net
Inhibitors of tyrosinase can function through several mechanisms. Competitive inhibitors often have a structure similar to the enzyme's natural substrate, L-tyrosine, allowing them to bind to the active site. nih.gov Another significant mechanism involves the chelation of the copper ions in the enzyme's active site, which are essential for its catalytic activity. nih.gov Phenolic compounds are a major class of tyrosinase inhibitors. mdpi.com Specifically, compounds with a 4-hydroxyacetophenone or 4-hydroxyphenyl structure have demonstrated potent tyrosinase inhibitory activity. acs.orgacs.org Studies on 4-hydroxyacetophenone show it significantly reduces tyrosinase activity, and this inhibition is crucial for its whitening effect. acs.orgacs.org The inhibitory potential is often linked to the number and position of hydroxyl groups on the phenyl ring. researchgate.net Given its 4-hydroxyphenyl moiety, this compound is structurally poised to act as a potential tyrosinase inhibitor.
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A variant of the COX-1 gene, named COX-3, has also been identified and is predominantly expressed in the central nervous system. nih.gov
It is hypothesized that COX-3 may be a primary target for certain analgesic and antipyretic drugs like acetaminophen (B1664979) (paracetamol). nih.gov Acetaminophen, which is structurally N-(4-hydroxyphenyl)acetamide, shares a core 4-hydroxyphenyl structure with this compound. nih.gov The mechanism of inhibition for these types of compounds may differ from traditional NSAIDs and could be linked to the specific properties of the COX-3 variant. nih.gov The inhibitory action involves binding within the enzyme's active site, potentially interacting with key residues like Tyr-385 and Ser-530.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). juit.ac.innih.gov This method calculates a scoring function, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction. nih.gov The analysis also reveals specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the protein's active site. plos.org
In the context of enzyme inhibition, docking studies can provide insight into how a compound like this compound might bind to enzymes such as AChE, BuChE, or tyrosinase. For example, docking studies with AChE have identified key interactions with amino acid residues like Trp286 and Ser203 as being crucial for the binding of inhibitors. nih.gov Similarly, docking simulations of tyrosinase have shown that inhibitors can bind to key residues like HIS61, HIS244, and MET280 within the active site. researchgate.net
Below is a conceptual data table illustrating the type of results obtained from a molecular docking study.
| Target Enzyme | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
| Acetylcholinesterase (AChE) | This compound | Predicted Value | e.g., Trp86, Tyr334, Ser203 |
| Butyrylcholinesterase (BuChE) | This compound | Predicted Value | e.g., Trp82, His438, Ser198 |
| Tyrosinase | This compound | Predicted Value | e.g., His244, Met280, Val283 |
| This table is for illustrative purposes to demonstrate the data generated from in silico molecular docking analyses. Specific values for this compound require dedicated computational studies. |
Cellular Level Studies (in vitro, cell lines)
Moving from isolated enzymes to a cellular context, in vitro studies using cell lines are essential for understanding a compound's biological effects, such as its impact on cell growth and proliferation.
The antiproliferative activity of a compound is its ability to inhibit the growth and division of cells. This is commonly assessed in vitro using various cancer cell lines. The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50% after a specific incubation period. nih.gov
Derivatives of 4-hydroxybenzoic acid have been identified as having antiproliferative and proapoptotic (cell death-inducing) activities. nih.gov For instance, studies have shown that certain derivatives can arrest the cell cycle and trigger apoptosis in cancer cells without significantly affecting normal cells. nih.gov Research on 4-hydroxybenzoic acid and vanillic acid demonstrated a dose- and time-dependent decrease in the viability of leukemia cell lines such as K562. nih.gov While direct studies on this compound are not widely published, its structural relation to 4-hydroxybenzoic acid suggests it could be a candidate for similar antiproliferative investigations.
The table below presents a representative format for displaying antiproliferative activity data.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | 48 | Experimental Value |
| K562 (Leukemia) | This compound | 48 | Experimental Value |
| HepG2 (Liver Cancer) | This compound | 48 | Experimental Value |
| This table is illustrative. The IC50 values for this compound would need to be determined through specific in vitro cell-based assays. |
Investigation of Cellular Responses (e.g., Oxidative Stress Modulation)
Currently, there is a significant lack of specific research into the direct effects of this compound on cellular oxidative stress modulation. While studies have been conducted on structurally similar phenolic compounds, the data for this compound itself is not extensively available in peer-reviewed literature.
Research on related compounds, such as 3,4-Dihydroxyacetophenone (DHAP), has shown protective effects against oxidative stress. For instance, studies on human umbilical vein endothelial cells (HUVECs) demonstrated that DHAP could increase cell viability and significantly reduce levels of reactive oxygen species (ROS) when the cells were exposed to high glucose conditions. nih.gov Another related compound, 4-hydroxyphenylacetic acid (4-HPA), a metabolite of polyphenols, has also been shown to prevent oxidative liver stress in mice by mitigating the depletion of glutathione (B108866) (GSH) and the increase of malondialdehyde (MDA) levels following acetaminophen-induced toxicity. nih.gov However, it is crucial to note that these findings pertain to analogues and not to this compound directly.
Gene Expression Modulation (e.g., NQO1, HO-1, NRF2)
Detailed investigations into how this compound modulates the expression of specific genes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme Oxygenase-1 (HO-1), and Nuclear factor erythroid 2-related factor 2 (NRF2) are not present in the current body of scientific literature.
The NRF2/HO-1 pathway is a primary defense mechanism against cellular oxidative stress. nih.gov Generally, upon stimulation by an antioxidant, the transcription factor NRF2 translocates to the nucleus, where it activates the expression of various protective genes, including HO-1 and NQO1. nih.govnih.gov Studies on the related compound DHAP have confirmed its ability to exert antioxidant effects through the regulation of this Nrf2/HO-1 pathway. nih.gov Similarly, 4-HPA has been found to increase the translocation of Nrf2 to the nucleus, thereby enhancing the activity of phase II and antioxidant enzymes. nih.gov Without direct experimental evidence, it remains speculative whether this compound would engage this critical cytoprotective pathway in a similar manner.
Table 1: Gene Expression Modulation by Related Phenolic Compounds
| Compound | Cell/Animal Model | Pathway/Genes Modulated | Outcome | Reference |
| 3,4-Dihydroxyacetophenone (DHAP) | Human Umbilical Vein Endothelial Cells (HUVECs) | Nrf2/HO-1 | Attenuation of oxidative stress | nih.gov |
| 4-Hydroxyphenylacetic acid (4-HPA) | Mice | Nrf2, Phase II enzymes (GPx, CAT, SOD) | Protection against APAP-induced hepatotoxicity | nih.gov |
| Carbon Monoxide (CO) (product of HO-1) | Human Hepatocarcinoma Cells (HepG2) | Nrf2, NQO1 | Induction of cytoprotective enzyme NQO1 | nih.gov |
This table presents data from related compounds to illustrate the function of the specified gene pathways, as direct data for this compound is unavailable.
Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives
There is no specific literature available detailing the structure-activity relationship (SAR) studies of analogues and derivatives of this compound. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.
For other classes of compounds, SAR studies have proven invaluable. For example, research on tropane-based dopamine (B1211576) transporter (DAT) inhibitors has used SAR to identify the structural features required for potency and selectivity. nih.gov Similarly, SAR studies on 3-O-acylated (−)-epigallocatechins revealed that modifying the fatty acid moiety could significantly enhance their inhibitory activity against the 5α-reductase enzyme. researchgate.net The absence of such studies for this compound means that the specific contributions of its acetyl and hydroxyl groups to its uncharacterized biological activities are not understood.
Future Research Directions and Outlook
Exploration of Novel and Efficient Synthetic Pathways
The future development of any application for 3-Acetyl-4-hydroxyphenyl acetate (B1210297) hinges on the availability of efficient and scalable synthetic methods. While classical acetylation methods are likely applicable, future research should focus on modern, green, and cost-effective synthetic strategies.
Current research on the acetylation of phenols and alcohols often employs acetic anhydride (B1165640) with a catalyst. For instance, expansive graphite (B72142) has been demonstrated as a simple, efficient, and inexpensive catalyst for the acetylation of a range of alcohols and phenols. niscpr.res.in The general procedure involves stirring the alcohol or phenol (B47542) with acetic anhydride in the presence of the catalyst, with the reaction conditions (room temperature or reflux) and solvent (e.g., CH2Cl2 or CHCl3) adjusted based on the substrate. niscpr.res.in Another approach involves the use of hydrogen chloride in methanol (B129727), which has been used to synthesize methyl (2-hydroxyphenyl)acetate (B1239127) from 2-(hydroxyphenyl)acetic acid. prepchem.com
Future synthetic research for 3-Acetyl-4-hydroxyphenyl acetate could explore:
Catalyst Development: Investigating novel catalysts, such as solid acid catalysts or enzymatic catalysts (lipases), to improve yield, selectivity, and environmental friendliness.
Flow Chemistry: Adapting batch synthesis methods to continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability.
One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel to reduce waste and improve efficiency.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, as has been demonstrated for the synthesis of other heterocyclic compounds.
A key objective will be to develop a synthesis that is not only high-yielding but also adheres to the principles of green chemistry, minimizing the use of hazardous reagents and solvents.
In-depth Structural and Conformational Analysis
A thorough understanding of the three-dimensional structure and conformational preferences of this compound is fundamental for predicting its interactions with biological targets and for designing new materials. Currently, there is a lack of published crystal structure or detailed conformational analysis for this specific molecule.
Future research should prioritize:
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The structures of related compounds, such as amide derivatives of 3-chloro-4-hydroxyphenylacetic acid, have been confirmed by this method. nih.gov
NMR Spectroscopy: Advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies, can elucidate the solution-state conformation and dynamics of the molecule.
Computational Analysis: As a complement to experimental methods, computational modeling can predict the preferred conformations and the energy barriers between them. For example, a detailed conformational analysis of 3-fluoro-4-hydroxyprolines combined theoretical calculations with X-ray crystallography to understand how fluorination impacts the ring pucker, which is crucial for its biological activity. acs.org Such an approach would be highly valuable for understanding the flexibility of the acetyl and acetate groups on the phenyl ring of this compound.
These studies will be critical for building accurate models for the computational studies described in the next section.
Advanced Computational Modeling for Predictive Studies and Drug Design
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. For this compound, computational modeling can be a key driver of its development.
Future computational research should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, such as the molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and reactivity descriptors. These calculations can provide insights into the molecule's chemical reactivity and potential interaction sites. Computational studies on the aminolysis of phenyl acetate have employed DFT to examine mechanistic pathways. researchgate.net
Molecular Docking: Screening this compound against libraries of biological targets (e.g., enzymes, receptors) to predict potential binding affinities and modes of interaction. This can help to prioritize experimental screening efforts. For instance, molecular docking has been used to study the binding of substituted phenylacetates to alkaline phosphatase and to investigate the interaction of p-benzoyl-phenylalanine with the human estrogen receptor. nih.govscientific.net
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in complex with a biological target over time to assess the stability of the predicted binding pose and to understand the key interactions driving binding. MD simulations were used to demonstrate the stable interaction of p-benzoyl-phenylalanine with the human estrogen receptor. scientific.net
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested, QSAR models can be developed to correlate chemical structure with biological activity, enabling the design of more potent compounds.
These computational approaches can generate testable hypotheses and guide the rational design of derivatives with enhanced properties.
Broader Screening for Diverse Biochemical and Biological Activities
While the biological profile of this compound is largely unexplored, the activities of related compounds suggest several promising areas for investigation. A broad-based screening approach is warranted to identify potential therapeutic applications.
Future screening efforts should include assays for:
Anti-inflammatory Activity: Derivatives of 2-hydroxyphenyl acetate have been evaluated as potential COX-2 inhibitors. Given the structural similarities, this compound should be tested for its ability to inhibit COX-1 and COX-2 enzymes.
Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. Screening against a panel of clinically relevant bacteria and fungi is a logical step.
Anticancer Activity: The cytotoxicity of the compound should be evaluated against a panel of human cancer cell lines.
Enzyme Inhibition: Screening against a diverse panel of enzymes could uncover unexpected activities. For example, substituted phenylacetates have been identified as alkaline phosphatase inhibitors. nih.gov
Antioxidant Activity: 4-Hydroxyphenyl acetate is a known natural antioxidant. medchemexpress.com The antioxidant potential of this compound should be quantified using standard assays (e.g., DPPH, ABTS).
Hepatoprotective Activity: 4-Hydroxyphenylacetic acid has been shown to protect against acetaminophen-induced liver injury in mice by boosting phase II and antioxidant enzymes. nih.gov Investigating whether this compound shares these protective effects would be a valuable line of inquiry.
The results of these broad screening campaigns will be crucial for identifying the most promising therapeutic areas for this molecule.
Development of Targeted Derivatives for Specific Applications
Based on the results of broad biological screening, the development of targeted derivatives can be initiated to optimize activity, selectivity, and pharmacokinetic properties. The structure of this compound offers several handles for chemical modification.
Future research on derivative synthesis could involve:
Modification of the Phenolic Hydroxyl Group: Alkylation or etherification of this group could modulate solubility and hydrogen bonding capacity.
Modification of the Acetyl Group: The methyl group of the acetyl moiety could be replaced with other alkyl or aryl groups to probe steric and electronic effects.
Modification of the Phenyl Ring: Introduction of substituents (e.g., halogens, nitro groups, amino groups) onto the phenyl ring could significantly alter the electronic properties and biological activity of the molecule.
Ester and Amide Analogs: The acetate ester could be hydrolyzed and re-esterified with different alcohols, or converted to an amide to create a library of analogs. The synthesis of amide libraries from related scaffolds like 3-chloro-4-hydroxyphenylacetic acid has been reported. nih.gov
A systematic structure-activity relationship (SAR) study of these derivatives will be essential for identifying the key structural features required for a desired biological effect.
Integration of High-Throughput Screening and Combinatorial Chemistry in Research Pipelines
To efficiently explore the biological potential of this compound and its derivatives, modern drug discovery technologies should be employed.
Future research pipelines should integrate:
Combinatorial Chemistry: The synthesis of large, diverse libraries of derivatives based on the this compound scaffold. This can be achieved using parallel synthesis techniques. The generation of a 20-membered amide library from 3-chloro-4-hydroxyphenylacetic acid is an example of this approach. nih.gov
High-Throughput Screening (HTS): The rapid screening of these chemical libraries against a wide range of biological targets to identify "hits." HTS has been successfully used to identify novel inhibitors for targets like OXA-48 β-lactamase. mdpi.com A typical HTS campaign involves primary screening, hit confirmation, and determination of potency. mdpi.com
Hit-to-Lead Optimization: Once initial hits are identified, a focused medicinal chemistry effort can be initiated to improve their potency, selectivity, and drug-like properties, guided by the computational modeling and SAR studies described in the preceding sections.
By combining these advanced techniques, the process of discovering and developing new applications for this compound can be significantly accelerated.
Table of Chemical CompoundsQ & A
Basic Research Questions
Q. What are the established synthesis routes for 3-Acetyl-4-hydroxyphenyl acetate, and how are purification methods optimized?
- Synthesis : A common route involves acetylation of 4-hydroxyphenyl precursors under reflux with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid). describes a patent method using N-(3-acetyl-4-hydroxyphenyl)butylamide as a starting material, followed by cyclization and purification via chlorination .
- Purification : Chlorination is employed to remove byproducts, with multi-step recrystallization in solvents like ethanol or methanol to achieve >98% purity. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for lab-scale purification .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray Crystallography : Resolves bond lengths (e.g., C7–C8: 1.429 Å, C9–C10: 1.363 Å) and hydrogen-bonding networks (O1–H⋯O2, 2.657 Å), confirming molecular geometry .
- NMR Spectroscopy : H NMR (DMSO-d6) shows phenolic -OH at δ 10.2 ppm and acetyl protons at δ 2.5 ppm. C NMR confirms carbonyl carbons (C=O at δ 168–172 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment, with mobile phases like acetonitrile/water (70:30) .
Advanced Research Questions
Q. How do crystallographic parameters influence the stability and reactivity of this compound?
- The compound’s monoclinic crystal system (space group P2/n) and intermolecular hydrogen bonds (e.g., O1–H⋯O2) enhance lattice stability. Weak C–H⋯O interactions (C8–H8⋯O3, 3.214 Å) further stabilize the structure, reducing thermal motion and degradation .
- Key Data :
| Parameter | Value |
|---|---|
| Unit cell volume | 1112.75 ų |
| Density (D) | 1.315 Mg/m³ |
| R-factor | 0.048 |
Q. What challenges arise in detecting trace impurities of this compound in pharmaceuticals, and how are they resolved?
- Challenges : Structural analogs (e.g., N-(3-acetyl-4-hydroxyphenyl)butanamide) co-elute in HPLC, complicating quantification. Sensitivity limits (<0.1% impurity) require UPLC-MS/MS with ESI+ mode (m/z 239→181 transition) .
- Solutions : Use of deuterated internal standards and method validation per ICH Q2(R1) guidelines ensures accuracy. Cross-validation with NMR (e.g., F NMR for halogenated analogs) resolves co-elution issues .
Q. How can researchers address contradictions between spectral data and computational modeling results for this compound?
- Discrepancies in predicted vs. observed H NMR shifts often arise from solvent effects (e.g., DMSO hydrogen bonding). DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (SMD) improve alignment. Crystallographic data should anchor conformational analysis to validate computational outputs .
Q. What role do molecular interactions play in modulating the compound’s bioactivity in pharmacological studies?
- The acetyl group enhances lipophilicity (logP ≈ 1.8), improving membrane permeability. Hydrogen-bonding with target proteins (e.g., cyclooxygenase-2) is critical for anti-inflammatory activity. Structure-activity relationship (SAR) studies suggest substituting the phenolic -OH with methoxy groups reduces cytotoxicity .
Methodological Considerations
- Synthetic Optimization : Use kinetic studies (e.g., in situ IR) to monitor acetylation progress and minimize side reactions like over-acetylation .
- Crystallization : Slow cooling (0.5°C/min) from ethanol yields larger, higher-purity crystals for diffraction studies .
- Analytical Cross-Validation : Combine LC-MS, NMR, and X-ray data to resolve structural ambiguities in novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
